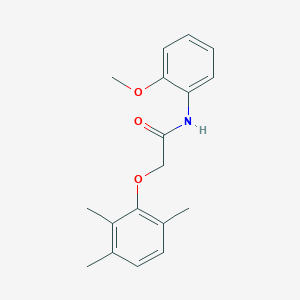![molecular formula C16H13ClN2OS B5649881 3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B5649881.png)
3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinones are heterocyclic compounds that have garnered interest due to their wide range of biological activities and potential therapeutic applications. The compound , "3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone," belongs to this class and is notable for its unique substituents which may confer distinct chemical and physical properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents under controlled conditions. Specifically, N- and S-alkylated 4(3H)-quinazolinone derivatives can be synthesized through reactions involving chloroformates and subsequent ammonolysis, leading to a variety of chemical structures depending on the reactants and conditions used (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including our compound of interest, can be elucidated using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques provide detailed information on the molecular framework and substituent positions, crucial for understanding the compound's chemical behavior and potential reactivity (Nawrocka, 2009).
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, including lithiation, which allows for further functionalization through reactions with electrophiles. This capability to undergo lithiation and subsequent reaction with a range of electrophiles makes quinazolinones versatile intermediates in organic synthesis (Smith et al., 1996).
Propriétés
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-5-7-13(8-6-12)21-10-9-19-11-18-15-4-2-1-3-14(15)16(19)20/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAYRLHWCFINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7013187 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5649805.png)
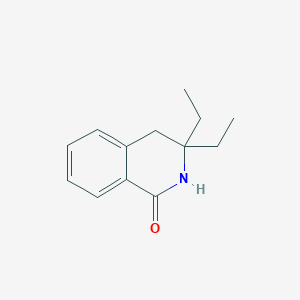
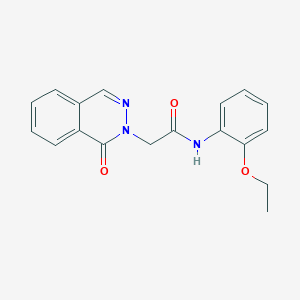
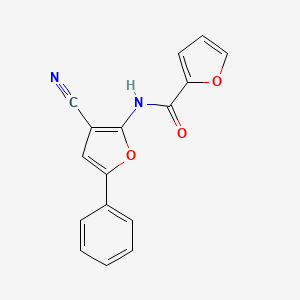
![(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)
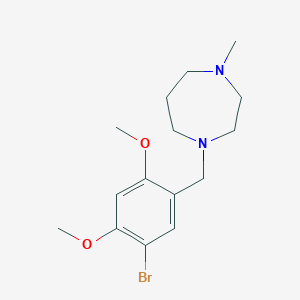
![5-[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649834.png)
![2-(3-methoxypropyl)-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649843.png)


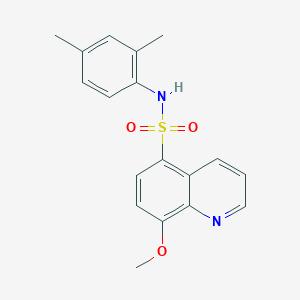
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5649867.png)
